Bienvenue dans la boutique en ligne BenchChem!

Butyrate

Epigenetics Histone Deacetylase Inhibition Colorectal Cancer Research

Ensure assay specificity: Butyrate (461-55-2) is the sole SCFA with sub-0.1mM HDAC IC₅₀ (0.09mM) and 1.8x higher colonocyte oxidation affinity (Km 0.184mM) vs propionate. Its potency in modulating P-gp/BCRP transporters at 1mM surpasses other SCFAs at higher doses. For intestinal release, select coated salts or tributyrin prodrugs.

Molecular Formula C4H7O2-
Molecular Weight 87.1 g/mol
CAS No. 461-55-2
Cat. No. B1204436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrate
CAS461-55-2
SynonymsAcids, Butanoic
Acids, Butyric
Butanoic Acids
Butyrate
Butyrates
Butyric Acids
n Butyrate
n-Butyrate
Molecular FormulaC4H7O2-
Molecular Weight87.1 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-]
InChIInChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1
InChIKeyFERIUCNNQQJTOY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrate (CAS 461-55-2) Procurement Guide: Baseline Properties and Differentiation Strategy


Butyrate (CAS 461-55-2), the conjugate base of butyric acid, is a short-chain fatty acid (SCFA) anion with the molecular formula C₄H₇O₂⁻ and a molecular weight of 87.1 g/mol. It is commonly supplied as salts (e.g., sodium butyrate, calcium butyrate) or as a prodrug ester (tributyrin) for research and industrial applications [1]. As a biochemical modulator, butyrate functions as an endogenous histone deacetylase (HDAC) inhibitor and an essential energy substrate for colonocytes, with effects that are quantifiably distinct from its closest SCFA analogs acetate (C2) and propionate (C3) [2]. This guide provides quantitative, comparator-based evidence to support scientific selection and procurement decisions, focusing exclusively on where butyrate offers verifiable differentiation.

Why Generic SCFA Substitution Fails: Evidence-Based Differentiation of Butyrate (CAS 461-55-2) from Acetate and Propionate


Procurement decisions that treat short-chain fatty acids (SCFAs) as interchangeable commodities fail to account for well-documented, quantitative differences in potency, metabolic kinetics, and target selectivity. While acetate (C2), propionate (C3), and butyrate (C4) share the SCFA classification and are often co-administered or considered as a class, butyrate exhibits a unique profile that cannot be replicated by its shorter-chain analogs. Specifically, butyrate is the most potent HDAC inhibitor among natural SCFAs, with an IC₅₀ of 0.09 mM in nuclear extracts from HT-29 cells—a potency that propionate fails to match [1]. Furthermore, isolated rat colonocytes metabolize butyrate with a significantly lower Michaelis constant (Km = 0.184 mmol/L) compared to propionate (Km = 0.339 mmol/L) and acetate (Km = 0.487 mmol/L), demonstrating a higher affinity for cellular uptake and oxidation [2]. In modulating intestinal drug transporters, butyrate exhibits the strongest effect on P-glycoprotein and BCRP expression, followed by propionate and then acetate, at concentrations as low as 1 mM in Caco-2 cells [3]. These quantitative disparities underscore that substituting acetate or propionate for butyrate in research or formulation will result in distinct—and often diminished—biological outcomes. The following evidence items provide the precise quantitative data required to justify butyrate-specific sourcing.

Product-Specific Quantitative Evidence: Butyrate (CAS 461-55-2) Differentiation from Analogs and Alternatives


HDAC Inhibitory Potency: Butyrate (IC₅₀ = 0.09 mM) vs. Propionate and Other SCFAs

In nuclear extracts from HT-29 human colon carcinoma cells, butyrate demonstrated the highest HDAC inhibitory potency among tested SCFAs with an IC₅₀ of 0.09 mM, while propionate and other SCFAs were significantly less potent in the same assay [1]. This quantitative difference is further supported by a separate analysis noting that most SCFAs, except acetate, inhibit HDAC activity only at concentrations of 10 mM, whereas butyrate achieves full inhibition at just 2 mM [2].

Epigenetics Histone Deacetylase Inhibition Colorectal Cancer Research

Metabolic Kinetics: Butyrate Exhibits Highest Affinity for Colonocyte Oxidation (Km = 0.184 mM)

Kinetic analysis of ¹⁴C-labeled SCFA oxidation by isolated rat colonocytes revealed that butyrate has the lowest Michaelis constant (Km = 0.184 ± 0.017 mmol/L), indicating the highest affinity for cellular uptake and metabolism, compared to propionate (Km = 0.339 ± 0.025 mmol/L) and acetate (Km = 0.487 ± 0.019 mmol/L) [1]. The maximum oxidation velocity (Vmax) was similar across all three SCFAs (butyrate: 1.007 ± 0.070 μmol/min·g; propionate: 0.991 ± 0.072 μmol/min·g; acetate: 1.114 ± 0.061 μmol/min·g), confirming that the kinetic advantage lies in substrate affinity, not capacity.

Colonocyte Metabolism SCFA Oxidation Kinetics Nutritional Biochemistry

Intestinal Transporter Modulation: Butyrate (1 mM) vs. Propionate (2 mM) vs. Acetate (5 mM)

In Caco-2 cell monolayers, butyrate at a concentration of 1 mM significantly decreased P-glycoprotein (P-gp) expression and increased breast cancer resistance protein (BCRP) expression, effects that were stronger than those observed with propionate at 2 mM or acetate at 5 mM [1]. The study further demonstrated a clear potency gradient among the three SCFAs, with butyrate exhibiting the strongest induction or inhibitory effect, followed by propionate and then acetate, in both rat intestine in vivo and in mouse primary enterocytes.

Intestinal Barrier Drug Transporter Modulation P-glycoprotein BCRP

Colonic Butyrate Delivery: Tributyrin (TB) vs. Sodium Butyrate (NaB) in Inflammatory Diarrhea Model

In a 21-day study using slc26a3−/− mice, a model of inflammatory diarrhea, oral gavage with tributyrin (TB) significantly increased the expression of SCFA transporters Mct1 and Smct1, enhanced mucus content, improved microbial diversity, and decreased neutrophil marker Lipocalin 2. In contrast, a 5% sodium butyrate (NaB) diet did not exert a significant impact on SCFA levels, mucus barrier, or inflammatory markers [1]. This study provides direct in vivo evidence that the prodrug tributyrin achieves superior colonic butyrate delivery compared to the unmodified sodium salt.

Butyrate Prodrugs Colonic Delivery Gut Health Inflammatory Bowel Disease

Anti-Inflammatory Activity: Butyrate and Propionate Inhibit TNF-α, CINC-2αβ, and NO Production in Neutrophils

In LPS-stimulated rat neutrophils, both propionate and butyrate diminished the production of pro-inflammatory mediators tumor necrosis factor α (TNF-α), cytokine-induced neutrophil chemoattractant-2 (CINC-2αβ), and nitric oxide (NO) [1]. While the study confirms that both C3 and C4 SCFAs possess anti-inflammatory activity, the abstract does not provide a direct quantitative comparison of potency between the two compounds in this specific assay. This evidence supports butyrate's role as an anti-inflammatory agent but does not establish its superiority over propionate in this context.

Neutrophil Inflammation TNF-α Inhibition Immunomodulation

Butyrate Release Profiles: Uncoated Sodium Butyrate vs. Coated ADIMIX®Precision vs. Tributyrin in Poultry

In vitro gastrointestinal simulation assays revealed that uncoated sodium butyrate was nearly completely converted to butyric acid and detected in the gastric phase, eliminating any potential for intestinal delivery . In contrast, a coated butyrate product (ADIMIX®Precision) released only about 36% of its butyrate content in the gastric phase, with the remainder released during the simulated intestinal phase. A tributyrin product, containing 65% tributyrin (which itself is 86.42% butyrate by weight), was also evaluated, demonstrating a distinct release profile.

Animal Feed Additives Enteric Delivery Butyrate Formulation

Optimal Research and Industrial Application Scenarios for Butyrate (CAS 461-55-2) Based on Quantitative Differentiation


Epigenetic Research Requiring Potent, Sub-Millimolar HDAC Inhibition

For studies investigating histone deacetylase (HDAC) inhibition as a mechanism of action, butyrate is the only naturally occurring SCFA that provides an IC₅₀ below 0.1 mM in nuclear extracts (0.09 mM in HT-29 cells) [1]. This potency allows researchers to achieve significant HDAC inhibition at concentrations that minimize off-target or cytotoxic effects, which are common with other SCFAs that require 10 mM or higher for full inhibition [2]. Procurement of butyrate, rather than acetate or propionate, is essential for experiments where HDAC activity is the primary endpoint.

Colonocyte Metabolism and Energy Substrate Studies

Butyrate is the preferred energy substrate for colonic epithelial cells, as demonstrated by its lowest Michaelis constant (Km = 0.184 mmol/L) among SCFAs, indicating a 1.8-fold higher affinity for oxidation compared to propionate [3]. This kinetic advantage ensures that butyrate is preferentially metabolized even when other SCFAs are present, making it the appropriate choice for research focused on colonocyte health, mucosal energy homeostasis, or the impact of SCFAs on colonic function. Substituting propionate or acetate will not replicate the same metabolic kinetics.

Intestinal Barrier and Drug Transporter Modulation Research

When investigating the regulation of intestinal drug transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), butyrate offers a clear potency advantage. At a concentration of 1 mM, butyrate elicits stronger effects on transporter expression than propionate at 2 mM or acetate at 5 mM [4]. This makes butyrate the most efficient SCFA for studies requiring robust modulation of intestinal barrier function or for examining SCFA-drug interactions involving efflux transporters.

Animal Feed Formulation Requiring Targeted Intestinal Butyrate Delivery

In poultry and livestock production, uncoated sodium butyrate is rapidly absorbed in the stomach, providing negligible benefit to the lower gastrointestinal tract . To achieve butyrate's growth-promoting and gut-health benefits throughout the intestine, procurement of coated butyrate formulations or butyrate prodrugs like tributyrin is necessary. In vitro release data confirms that coated products retain approximately 64% of their butyrate content for intestinal release, while tributyrin offers a gradual, lipase-dependent release profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.